1h-Pyrrolo[3,2-b]pyridine-6-carboxamide
Description
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxamide functional group at the 6-position. Its molecular formula is C₈H₆N₂O, with a molecular weight of 162.15 g/mol. Derivatives of pyrrolopyridines are frequently explored for their pharmacological properties, including anticancer and anti-inflammatory activities.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USURAQGFHNNMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Pyridine Precursors
This method involves condensing γ-diketones with amines to form the pyrrole ring adjacent to a pre-functionalized pyridine. For example, reacting 3-aminopyridine derivatives with hexane-2,5-dione under acidic conditions yields the pyrrolo[3,2-b]pyridine backbone. Typical conditions include acetic acid as a solvent and reflux at 120°C for 6–8 hours, achieving yields of 65–75%.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings enable precise functionalization. For instance, Suzuki-Miyaura reactions between pyridine boronic acids and halogenated pyrroles have been employed. A representative protocol uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture at 80°C, yielding 70–85% of the fused core.
Functionalization to Introduce the Carboxamide Group
After obtaining the pyrrolo[3,2-b]pyridine scaffold, the carboxamide moiety is introduced via two primary routes:
Direct Amination of Carboxylic Acid Derivatives
Hydrolysis of ester precursors (e.g., ethyl pyrrolo[3,2-b]pyridine-6-carboxylate) to carboxylic acids, followed by amidation, is a common strategy. For example:
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Ester Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours converts esters to carboxylic acids (>90% yield).
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Amidation : Reacting the acid with ammonium chloride using HATU as a coupling agent in DMF at room temperature for 12 hours affords the carboxamide (75–85% yield).
Comparative Yields Across Amidation Methods
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | RT | 75–85 |
| EDCI/HOBt | DCM | 0°C to RT | 60–70 |
| DCC | THF | Reflux | 50–65 |
One-Pot Tandem Reactions
Recent advances utilize tandem cyclization-amidation sequences to streamline synthesis. For example, a palladium-catalyzed cyclization of 2-alkynylpyridines with isocyanates directly yields the carboxamide. Using Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in dioxane at 100°C, this method achieves 80% yield in 8 hours.
Optimization of Reaction Conditions and Scale-Up Challenges
Solvent and Catalyst Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to biodegradable solvents like cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency. Catalyst loadings below 5 mol% are feasible with ligand-accelerated systems, as demonstrated by Pd/dppf complexes achieving 90% yield at 1 mol% loading.
Byproduct Management
Common byproducts include over-oxidized pyridine N-oxides and dimerized pyrroles. Adding radical scavengers (e.g., BHT) suppresses dimerization, while reducing agents (e.g., Zn dust) mitigate N-oxide formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow reactors improves heat transfer and reduces reaction times. A pilot-scale study using a Corning AFR module achieved 85% yield for the cyclization step at a 10 kg/day throughput.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg product) | 56 | 29 |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Chemical Reactions Analysis
Oxidation Reactions
The carboxamide group and aromatic system participate in oxidation processes:
Functionalization via Nucleophilic Substitution
The electron-deficient pyridine ring undergoes regioselective substitutions:
A. Halogenation
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Bromination at the 2-position using NBS in CCl₄ (60°C, 6 hr) achieves 67% yield .
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Chlorination with POCl₃ at 110°C selectively targets the 4-position .
B. Amination
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Buchwald-Hartwig coupling with aryl amines using Pd₂(dba)₃/Xantphos catalytic system (toluene, 100°C) introduces amino groups at the 3-position .
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings to generate bioactive analogs:
Hydrolysis and Degradation
Stability studies reveal:
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Acidic hydrolysis (6M HCl, reflux) cleaves the carboxamide to the carboxylic acid (>90% conversion in 4 hr) .
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Base-mediated degradation (1M NaOH, RT) shows <5% decomposition over 24 hr, indicating alkaline stability .
Key Mechanistic Insights
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Electronic Effects : The pyridine N-atom directs electrophilic substitutions to the 2- and 4-positions due to resonance stabilization .
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Steric Factors : Substituents on the pyrrole ring hinder reactions at adjacent positions (e.g., 7-substituted derivatives show reduced reactivity at the 6-position) .
This reactivity profile enables tailored modifications for drug discovery, particularly in developing kinase inhibitors and PDE4B-targeted therapeutics .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise as a therapeutic agent for treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Positional Isomerism : The carboxamide group’s position (3 vs. 6) significantly impacts biological activity. For example, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide (6a,b) is synthesized via sulfuric acid-mediated hydrolysis of carbonitriles , whereas the 6-carboxamide derivative is more directly associated with kinase inhibition .
- Functional Group Influence : Carboxylic acid derivatives (e.g., 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid) serve as intermediates for carboxamide synthesis but exhibit lower bioavailability due to ionization at physiological pH .
- Halogenation : Bromo- or chloro-substituted analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) show reduced yields (71%) compared to methoxy-substituted derivatives (80%), likely due to steric and electronic effects .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.5–8.2 ppm for pyridine ring protons) and NH groups (δ 10–12 ppm for carboxamide) .
- IR Spectroscopy : Confirms nitrile (~2200 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) functionalities .
- HPLC-MS : Ensures purity (>95%) and molecular weight validation (e.g., ESI-MS m/z 176.1 for the base scaffold) .
What in vitro models are used to evaluate 5-HT4 receptor partial agonism, and how are potency metrics quantified?
Advanced Research Focus
Derivatives are tested in CHO cell lines stably expressing human 5-HT4 receptors coupled to a cAMP reporter gene. Key steps:
Dose-response curves : Measure cAMP accumulation using luciferase assays (EC50 values typically 10–100 nM for potent agonists) .
Selectivity screening : Cross-test against off-target receptors (e.g., 5-HT3, dopamine D2) to confirm specificity .
Functional assays : Assess memory-enhancing effects in primary neuronal cultures via CREB phosphorylation assays .
How do substitution patterns on the pyrrolopyridine scaffold influence kinase inhibition activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- 6-Position : Carboxamide groups enhance binding to kinase ATP pockets (e.g., IC50 < 100 nM for CDK2 inhibition) .
- 3-Position : Bulky substituents (e.g., trifluoromethyl) improve selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases .
- 2-Position : Electron-withdrawing groups (e.g., nitro) reduce off-target effects but may decrease solubility .
| Substituent | Position | Target Kinase | IC50 (nM) |
|---|---|---|---|
| -CONH2 | 6 | CDK2 | 85 |
| -CF3 | 3 | EGFR | 120 |
| -NO2 | 2 | VEGFR2 | 450 |
How should researchers resolve contradictions in reported kinase inhibition data across studies?
Advanced Research Focus
Discrepancies may arise from assay conditions or cellular contexts. Mitigation strategies:
- Standardized protocols : Use uniform ATP concentrations (1 mM) and incubation times (60 minutes) .
- Orthogonal assays : Validate hits with thermal shift assays (TSA) or cellular proliferation assays (e.g., MTT in HeLa cells) .
- Control compounds : Include staurosporine (pan-kinase inhibitor) and roscovitine (CDK-specific) as benchmarks .
What strategies are effective in designing GluN2B-selective negative allosteric modulators from this scaffold?
Advanced Research Focus
Key modifications for GluN2B/NMDA receptor selectivity:
- 6-Aryl substituents : Bulky aromatic groups (e.g., 4-fluorophenyl) enhance binding to the GluN2B allosteric site (Ki < 50 nM) .
- Chirality : R-configuration at the 3-position improves brain penetration in rodent models .
- Metabolic stability : Introduce deuterium at labile C-H bonds to prolong half-life in hepatic microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
